Cas no 941908-52-7 (3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea)

3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound with notable structural features. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. The unique indole and phenyl moieties confer desirable reactivity and selectivity, enhancing its utility in medicinal chemistry and materials science.
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea structure
941908-52-7 structure
Product name:3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
CAS No:941908-52-7
MF:C19H21N3O2
Molecular Weight:323.388944387436
CID:5499503

3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea 化学的及び物理的性質

名前と識別子

    • 1-(1-ethylindol-3-yl)-3-(2-methoxy-5-methylphenyl)urea
    • 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
    • インチ: 1S/C19H21N3O2/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(2)9-10-18(15)24-3/h5-12H,4H2,1-3H3,(H2,20,21,23)
    • InChIKey: LOPPDCDLUFNERT-UHFFFAOYSA-N
    • SMILES: N(C1C2=C(N(CC)C=1)C=CC=C2)C(NC1=CC(C)=CC=C1OC)=O

3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2740-0628-15mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2740-0628-2mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2740-0628-30mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2740-0628-75mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2740-0628-4mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2740-0628-1mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2740-0628-20mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2740-0628-50mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2740-0628-100mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2740-0628-3mg
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea
941908-52-7 90%+
3mg
$63.0 2023-05-16

3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea 関連文献

3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)ureaに関する追加情報

Introduction to 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea (CAS No. 941908-52-7)

3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the chemical identifier CAS No. 941908-52-7, belongs to a class of molecules that exhibit promising characteristics for further research and development in drug discovery. The molecular structure of this compound incorporates an indole moiety and a urea functional group, which are both well-documented for their role in modulating various biological pathways.

The indole ring, a prominent feature in many bioactive molecules, is known for its ability to interact with a wide range of biological targets. In particular, derivatives of indole have been extensively studied for their potential applications in treating neurological disorders, cancer, and infectious diseases. The presence of the 1-ethyl-1H-indol-3-yl substituent in 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea suggests that this compound may exhibit properties similar to other indole-based drugs, which often demonstrate strong binding affinity to protein targets.

On the other hand, the urea group in the molecular structure contributes to the compound's hydrogen bonding capabilities, which can enhance its solubility and bioavailability. This feature is particularly important in drug design, as it can influence how the compound is absorbed, distributed, metabolized, and excreted by the body. The combination of an indole ring and a urea group makes 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea a versatile scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea with greater accuracy. These tools have been instrumental in identifying potential lead compounds for further experimental validation. Studies have shown that molecules with similar structural motifs can interact with enzymes and receptors involved in critical metabolic pathways. For instance, some indole derivatives have been found to inhibit kinases and other enzymes that play a role in cancer progression.

The 2-methoxy-5-methylphenyl substituent in the compound's structure adds another layer of complexity, potentially influencing its pharmacokinetic properties and target specificity. This moiety is commonly found in pharmaceuticals due to its ability to modulate electronic distributions and enhance binding interactions. The methoxy group can increase lipophilicity, while the methyl group can stabilize certain conformations of the molecule, thereby affecting its overall bioactivity.

In light of these structural features, researchers have been exploring the potential applications of 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxy-5-methylphenyl)urea in various therapeutic areas. Preliminary studies suggest that this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties. These findings are particularly intriguing given the increasing demand for multifunctional drugs that can address multiple health issues simultaneously.

The synthesis of 3-(1-ethyl-1H-indol-3-yll)-1-(2-methoxy--methylpheny)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These techniques not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecular structure for optimal biological activity.

One of the most exciting aspects of working with compounds like 3-(1--ethyl--H--indol--3-yll)--(2--methoxy--5--methylpheny)urea is the opportunity to explore structure/activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can gain insights into which structural features are most critical for biological activity. This iterative process is essential for optimizing drug candidates and developing molecules with improved efficacy and reduced side effects.

The pharmacological evaluation of CAS No. 941908--52--7 has been conducted using both in vitro and in vivo models. In vitro assays have revealed promising interactions with various biological targets, including enzymes and receptors relevant to human health. These findings have laid the groundwork for further preclinical studies to assess the compound's safety profile and therapeutic potential. The use of high-throughput screening (HTS) technologies has accelerated the discovery process by allowing researchers to test thousands of compounds against multiple targets simultaneously.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug development. The integration of artificial intelligence (AI) and machine learning (ML) into pharmaceutical research has opened new avenues for discovering novel therapeutics like CAS No 941908--52--7. These technologies enable predictive modeling of molecular properties and can help identify promising candidates before they enter costly experimental phases.

The future prospects for 3-(1--ethyl--H--indol--3-yll)--(2--methoxy--5--methylpheny)urea are bright given its unique structural features and preliminary biological activity. Further research is needed to fully elucidate its mechanism(s) of action and optimize its pharmacokinetic properties. However, the compound represents an excellent starting point for developing new treatments targeting various diseases.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd